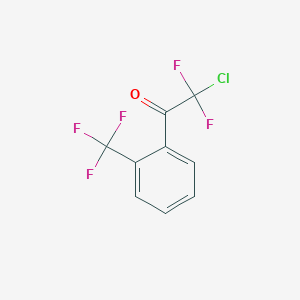
2-Chloro-2,2-difluoro-1-(2-(trifluoromethyl)phenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-2,2-difluoro-1-(2-trifluoromethyl-phenyl)-ethanone is an organic compound characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2,2-difluoro-1-(2-trifluoromethyl-phenyl)-ethanone typically involves the introduction of chlorine and fluorine atoms into an ethanone structure. Common synthetic routes may include:
Halogenation Reactions: Using reagents such as chlorine gas or fluorine-containing compounds to introduce halogen atoms.
Friedel-Crafts Acylation: Employing catalysts like aluminum chloride to facilitate the acylation of a phenyl ring with a halogenated ethanone.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale halogenation and acylation processes, optimized for yield and purity. These methods would require stringent control of reaction conditions such as temperature, pressure, and the use of appropriate solvents.
化学反应分析
Types of Reactions
2-Chloro-2,2-difluoro-1-(2-trifluoromethyl-phenyl)-ethanone can undergo various chemical reactions, including:
Substitution Reactions: Where halogen atoms are replaced by other functional groups.
Oxidation and Reduction: Modifying the oxidation state of the compound.
Hydrolysis: Breaking down the compound in the presence of water.
Common Reagents and Conditions
Nucleophiles: Such as hydroxide ions for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups, while oxidation could produce carboxylic acids or ketones.
科学研究应用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying the effects of halogenated compounds on biological systems.
Medicine: Potential use in the development of pharmaceuticals.
Industry: Applications in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2-Chloro-2,2-difluoro-1-(2-trifluoromethyl-phenyl)-ethanone exerts its effects would involve interactions with molecular targets such as enzymes or receptors. The presence of halogen atoms can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
- 2-Chloro-1-(2-trifluoromethyl-phenyl)-ethanone
- 2,2-Difluoro-1-(2-trifluoromethyl-phenyl)-ethanone
- 2-Chloro-2,2-difluoro-1-phenyl-ethanone
Uniqueness
2-Chloro-2,2-difluoro-1-(2-trifluoromethyl-phenyl)-ethanone is unique due to the combination of chlorine, fluorine, and trifluoromethyl groups, which can impart distinct chemical and physical properties. These properties may include increased stability, reactivity, and potential biological activity compared to similar compounds.
属性
分子式 |
C9H4ClF5O |
|---|---|
分子量 |
258.57 g/mol |
IUPAC 名称 |
2-chloro-2,2-difluoro-1-[2-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H4ClF5O/c10-8(11,12)7(16)5-3-1-2-4-6(5)9(13,14)15/h1-4H |
InChI 键 |
JUGRCFVHOJNISV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)C(F)(F)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Amino-7-chlorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14895219.png)
![4-chloro-2-[(Z)-(hydroxyimino)methyl]-6-methoxyphenol](/img/structure/B14895225.png)
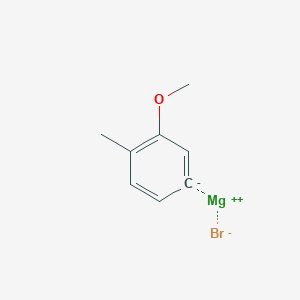
![3-(benzo[d][1,3]dioxol-5-yl)-6-bromo-2H-chromen-2-one](/img/structure/B14895248.png)

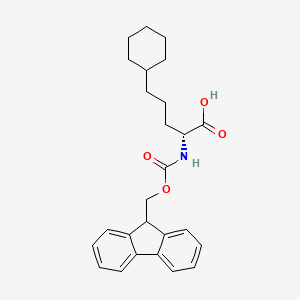
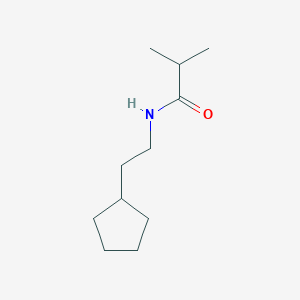
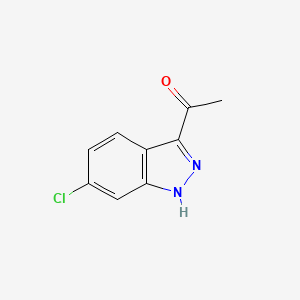
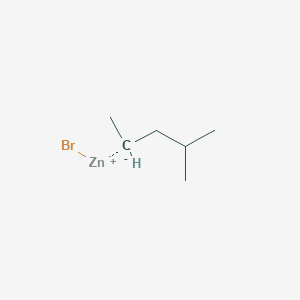
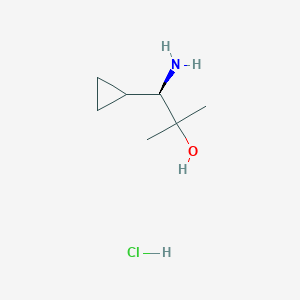

![3-[(4-Chlorobenzyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14895288.png)


